molecular formula C20H16ClNO4 B2377573 N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide CAS No. 890615-29-9

N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide

Cat. No.: B2377573
CAS No.: 890615-29-9
M. Wt: 369.8
InChI Key: VYFFVRGQVMKSLS-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an acetylphenyl group, a chlorophenoxy group, and a furan-2-carboxamide moiety. The molecular formula of this compound is C17H14ClNO3, and it has a molecular weight of approximately 319.75 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-(4-chlorophenoxy)acetamide
  • N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(4-acetylphenyl)-2-(4-methylphenoxy)acetamide

Uniqueness

N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide is unique due to the presence of the furan-2-carboxamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO4/c1-13(23)14-2-6-16(7-3-14)22-20(24)19-11-10-18(26-19)12-25-17-8-4-15(21)5-9-17/h2-11H,12H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFFVRGQVMKSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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